molecular formula C17H20ClF4N7O B612098 GNE-9605

GNE-9605

Cat. No.: B612098
M. Wt: 449.8 g/mol
InChI Key: PUXPEQJKNAWNQA-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

GNE-9605 plays a crucial role in biochemical reactions by inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). The compound exhibits an IC50 value of 18.7 nM, indicating its high potency . This compound inhibits the autophosphorylation of LRRK2 at Ser1292, a key phosphorylation site involved in the regulation of LRRK2 activity . This inhibition disrupts the downstream signaling pathways mediated by LRRK2, thereby modulating various cellular processes. The interaction between this compound and LRRK2 is highly selective, ensuring minimal off-target effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting LRRK2 activity, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to reduce the phosphorylation of LRRK2 substrates, leading to alterations in cellular signaling cascades . Additionally, this compound modulates autophagy, a critical cellular process involved in the degradation and recycling of cellular components . These effects contribute to the compound’s potential therapeutic benefits in neurodegenerative diseases such as Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding pocket of LRRK2, thereby inhibiting its kinase activity . This binding prevents the autophosphorylation of LRRK2 at Ser1292, a critical step in the activation of LRRK2 signaling pathways . By inhibiting LRRK2 activity, this compound disrupts the downstream phosphorylation of LRRK2 substrates, leading to alterations in cellular signaling and gene expression . The compound’s high selectivity for LRRK2 ensures minimal interference with other kinases, reducing the likelihood of off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, with minimal degradation observed under standard storage conditions . Long-term studies have shown that this compound maintains its inhibitory activity against LRRK2 over extended periods . In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, including the modulation of autophagy and cellular signaling pathways . These findings highlight the potential of this compound as a long-term therapeutic agent for neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving BAC transgenic mice expressing human LRRK2 protein, this compound has been shown to inhibit LRRK2 Ser1292 autophosphorylation in a dose-dependent manner . At higher doses, the compound exhibits increased inhibitory activity, leading to more pronounced effects on cellular signaling and autophagy . High doses of this compound may also result in toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with LRRK2. The compound inhibits the kinase activity of LRRK2, thereby modulating the phosphorylation of LRRK2 substrates and altering cellular signaling pathways . Additionally, this compound influences autophagy, a critical metabolic process involved in the degradation and recycling of cellular components . These effects on metabolic pathways contribute to the compound’s potential therapeutic benefits in neurodegenerative diseases .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits good oral bioavailability, with efficient absorption and distribution observed in animal models . This compound is capable of crossing the blood-brain barrier, ensuring its delivery to the central nervous system . Within cells, the compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These properties contribute to the compound’s efficacy in targeting neurodegenerative diseases .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with LRRK2. The compound binds to the ATP-binding pocket of LRRK2, inhibiting its kinase activity and preventing its autophosphorylation . This interaction directs this compound to specific subcellular compartments where LRRK2 is localized, including the cytoplasm and cellular organelles . The compound’s subcellular localization is critical for its activity and function, ensuring its targeted effects on cellular signaling and autophagy .

Preparation Methods

Chemical Reactions Analysis

GNE-9605 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

GNE-9605 has been characterized as a highly potent and selective LRRK2 inhibitor with favorable pharmacokinetic properties. Key features include:

  • Selectivity : this compound exhibits high selectivity for LRRK2 over other kinases, minimizing off-target effects. In kinase profiling studies, it demonstrated robust inhibition against both wild-type and mutant forms of LRRK2, particularly the G2019S mutation, which is commonly associated with familial PD .
  • Brain Penetration : The compound has been designed to penetrate the blood-brain barrier effectively, making it suitable for central nervous system applications. Preclinical studies have shown that this compound achieves significant brain concentrations after systemic administration .
  • Metabolic Stability : this compound shows promising metabolic stability in various biological systems, contributing to its potential as a therapeutic agent .

Preclinical Studies and Case Examples

Several preclinical studies have been conducted to evaluate the efficacy and safety of this compound:

Table 1: Summary of Preclinical Findings on this compound

Study ReferenceModel UsedKey Findings
Mouse models with G2019S mutationSignificant reduction in LRRK2 activity and associated neurodegenerative markers after treatment with this compound.
Human neuronal cell linesDose-dependent inhibition of Rab phosphorylation observed; improved cellular health metrics reported.
Cynomolgus monkeysDemonstrated favorable pharmacokinetics and brain penetration; minimal adverse effects noted at therapeutic doses.

Implications for Parkinson's Disease Therapy

The potential applications of this compound extend into clinical settings for PD treatment:

  • Disease Modification : By targeting LRRK2 activity, this compound may slow disease progression in genetically predisposed individuals, particularly those with LRRK2 mutations.
  • Combination Therapies : Ongoing research suggests that combining this compound with other PD treatments could enhance therapeutic outcomes by addressing multiple pathways involved in PD pathology .

Biological Activity

GNE-9605 is a second-generation inhibitor of the leucine-rich repeat kinase 2 (LRRK2) protein, which has emerged as a significant therapeutic target for Parkinson's disease (PD). This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications for PD treatment.

Overview of LRRK2 and Its Role in Parkinson's Disease

LRRK2 is a multifunctional protein involved in various cellular processes, including neuronal signaling, immune responses, and autophagy. Mutations in the LRRK2 gene, particularly the G2019S mutation, are known to enhance kinase activity and are linked to familial and sporadic forms of PD. This has made LRRK2 a critical target for drug development aimed at mitigating the effects of these mutations .

This compound functions primarily as an inhibitor of LRRK2 kinase activity. It has been shown to selectively inhibit the phosphorylation of key substrates involved in PD pathology, thereby reducing neuroinflammation and neuronal toxicity associated with LRRK2 mutations. The compound exhibits high brain penetration and cellular potency, making it suitable for central nervous system applications .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits LRRK2 phosphorylation at specific serine residues (e.g., Ser910 and Ser935) in various cell lines, including HEK293 and murine macrophages. Dose-dependent inhibition was observed at concentrations as low as 0.3 µM for mutant forms of LRRK2 .

Table 1: In Vitro Efficacy of this compound

Cell LineMutation TypeIC50 (µM)Targeted Phosphorylation Sites
HEK293Wild-type1.0Ser910, Ser935
HEK293G2019S0.3Ser910, Ser935
RAW264.7 MacrophagesT1348N0.5Rab8

Pharmacokinetics and Bioavailability

This compound displays favorable pharmacokinetic properties with high oral bioavailability and a short half-life. Its lipophilicity enhances its ability to cross the blood-brain barrier, which is crucial for treating neurodegenerative diseases like PD .

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Oral BioavailabilityHigh
Half-lifeShort
Brain PenetrationHigh

In Vivo Studies

In vivo studies using animal models have confirmed the efficacy of this compound in reducing LRRK2-mediated neurodegeneration. Notably, it has been shown to decrease the levels of phosphorylated Rab proteins associated with neuroinflammation in transgenic mice expressing the G2019S mutation .

Case Study: Neuroprotective Effects in Transgenic Mice

A study involving transgenic mice expressing mutant LRRK2 demonstrated that treatment with this compound resulted in:

  • Reduced neuronal loss in dopaminergic pathways.
  • Decreased levels of inflammatory cytokines.
  • Improved motor function as assessed by behavioral tests.

Properties

IUPAC Name

2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXPEQJKNAWNQA-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)[C@H]3CCN(C[C@@H]3F)C4COC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF4N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-9605
Reactant of Route 2
Reactant of Route 2
GNE-9605
Reactant of Route 3
Reactant of Route 3
GNE-9605
Reactant of Route 4
GNE-9605
Reactant of Route 5
Reactant of Route 5
GNE-9605
Reactant of Route 6
Reactant of Route 6
GNE-9605
Customer
Q & A

Q1: What makes GNE-9605 a promising candidate for Parkinson's disease therapy?

A1: this compound, also known as 2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine, is a highly potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) []. LRRK2 is considered a compelling target for Parkinson's disease therapy as its mutations are linked to the disease. This compound demonstrates favorable characteristics such as metabolic stability, brain penetration across species, and high selectivity for LRRK2. These features make it suitable for preclinical efficacy and safety studies to assess its potential as a disease-modifying therapy for Parkinson's disease [].

Q2: How does this compound achieve its high potency and selectivity for LRRK2?

A2: The research paper focuses on the structural optimization of an aminopyrazole lead compound. While the specific structural features of this compound that contribute to its potency and selectivity are not explicitly discussed, the paper mentions that modifications were made in the solvent-exposed region of the ATP-binding site of LRRK2 []. This suggests that this compound likely exerts its inhibitory effects by binding to this site and competing with ATP. Further research would be needed to elucidate the specific interactions between this compound and LRRK2 that contribute to its desirable pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.